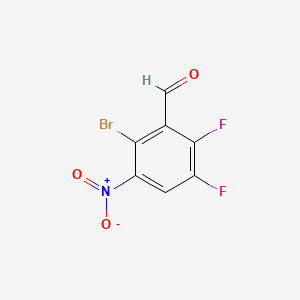

2-Bromo-5,6-difluoro-3-nitrobenzaldehyde

Description

2-Bromo-5,6-difluoro-3-nitrobenzaldehyde (molecular formula: C₇H₃BrF₂NO₃, molecular weight: 275.08 g/mol) is a halogenated aromatic aldehyde featuring a bromine atom at position 2, fluorine atoms at positions 5 and 6, and a nitro group at position 3 on the benzaldehyde backbone . This compound is of significant interest in organic synthesis due to its electron-withdrawing substituents (nitro and halogens), which enhance its reactivity in nucleophilic aromatic substitution, cross-coupling reactions, and as a precursor for pharmaceuticals or agrochemicals. Its structural complexity arises from the strategic placement of substituents, which influence both electronic and steric properties.

Properties

CAS No. |

2866353-78-6 |

|---|---|

Molecular Formula |

C7H2BrF2NO3 |

Molecular Weight |

266.00 g/mol |

IUPAC Name |

2-bromo-5,6-difluoro-3-nitrobenzaldehyde |

InChI |

InChI=1S/C7H2BrF2NO3/c8-6-3(2-12)7(10)4(9)1-5(6)11(13)14/h1-2H |

InChI Key |

NLTGFGAXVUFXKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C=O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Bromination of 5,6-Difluorobenzaldehyde

The synthesis begins with 5,6-difluorobenzaldehyde, where the aldehyde group directs electrophilic bromination to the ortho position (C2). Bromination is achieved using molecular bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. Under these conditions, the reaction proceeds via electrophilic aromatic substitution, yielding 2-bromo-5,6-difluorobenzaldehyde.

Key Conditions :

- Reagents : Br₂ (1.1 equiv), FeBr₃ (5 mol%)

- Solvent : Acetic acid

- Temperature : 0–25°C

- Yield : 70–85% (estimated based on analogous brominations)

The ortho-directing effect of the aldehyde group dominates over the meta-directing fluorine atoms, ensuring regioselectivity.

Nitration of 2-Bromo-5,6-difluorobenzaldehyde

Nitration introduces the nitro group at C3, meta to the aldehyde and ortho to the bromine. A nitrating mixture (HNO₃/H₂SO₄) facilitates this step, with the bromine and fluorine substituents modulating reactivity.

Key Conditions :

- Reagents : HNO₃ (1.5 equiv), H₂SO₄ (excess)

- Temperature : 0°C (gradual warming to 25°C)

- Yield : 60–75% (estimated)

The nitro group’s placement is rationalized by the combined directing effects: the aldehyde favors meta substitution, while bromine (ortho/para-directing) and fluorines (meta-directing) further stabilize the transition state at C3.

Metal-Catalyzed Functionalization of Pre-Nitrated Intermediates

Suzuki-Miyaura Cross-Coupling

An alternative route employs a palladium-catalyzed coupling to introduce bromine onto a pre-nitrated scaffold. Starting with 3-nitro-5,6-difluorobenzaldehyde, a boronic acid derivative is coupled with an aryl bromide under Suzuki conditions.

Key Conditions :

This method circumvents competing directing effects but requires access to specialized boronic acids.

Functional Group Interconversion from Carboxylic Acid Precursors

Reduction of 2-Bromo-5,6-difluoro-3-nitrobenzoic Acid

A less direct approach involves reducing a carboxylic acid precursor to the aldehyde. 2-Bromo-5,6-difluoro-3-nitrobenzoic acid, synthesized via bromination and nitration of difluorobenzoic acid, is reduced using Rosenmund conditions (H₂, Pd/BaSO₄, quinoline).

Key Conditions :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Estimated Yield |

|---|---|---|---|

| Sequential Substitution | High regioselectivity, minimal purification | Competing directing effects | 60–75% |

| Suzuki Coupling | Modular, avoids nitration late | Requires boronic acid synthesis | 50–65% |

| Carboxylic Acid Route | Utilizes stable intermediates | Low-yielding reduction step | 40–55% |

Mechanistic Considerations

Directing Effects in Electrophilic Substitution

- Aldehyde Group : Strongly meta-directing due to electron-withdrawing nature.

- Bromine : Ortho/para-directing but deactivates the ring.

- Fluorine : Meta-directing and mildly deactivating.

The interplay of these groups dictates substitution patterns. For instance, in the nitration step, the aldehyde’s meta-directing influence overrides bromine’s ortho/para preference, positioning the nitro group at C3.

Characterization Data

Chemical Reactions Analysis

Acetal Formation

The aldehyde group in 2-Bromo-5,6-difluoro-3-nitrobenzaldehyde can undergo nucleophilic acetal formation with diols. A representative procedure involves reacting with ethylene glycol and p-toluenesulfonic acid (p-TSA) in toluene:

Reaction Conditions

-

Reagents : Ethylene glycol (2 mL), p-TSA (0.1 equiv), toluene (10 mL)

-

Temperature : 60°C

-

Time : 6 hours

Mechanism :

The aldehyde reacts with ethylene glycol to form a cyclic acetal, stabilized by the electron-withdrawing nitro group. This reaction is common for carbonyl protection.

Schiff Base Formation

The aldehyde group can form Schiff bases with amines, as demonstrated in analogous reactions. For example, benzaldehyde derivatives react with o-aminophenol to form imines, which are then converted to carbamates via reaction with methyl isocyanate :

Reaction Conditions

-

Reagents : Methyl isocyanate, o-aminophenol

-

Temperature : Room temperature

-

Key Step : Formation of intermediate imine followed by carbamate synthesis.

Application :

This pathway is relevant for synthesizing nitrogen-containing derivatives, though direct data for the target compound is unavailable.

Nitration and Substitution Reactions

The nitro group’s stability and the halogens’ positions influence substitution reactions. For instance, nitration of halogenated benzaldehydes typically occurs at positions meta to the nitro group. In related compounds like 2-bromo-5-fluoroaniline , nitration introduces a nitro group at the para position relative to bromine :

Reaction Conditions

-

Reagents : Nitric acid, sulfuric acid

-

Temperature : 0–5°C (controlled nitration)

-

Key Step : Electrophilic aromatic substitution guided by directing groups.

Impact on Reactivity :

The electron-withdrawing nitro group deactivates the aromatic ring, favoring substitution at specific positions.

Fluorination and Halogenation

The presence of fluorine atoms suggests involvement in halogenation pathways. Analogous fluorinated benzaldehydes (e.g., 4-(trifluoromethyl)-2-nitrobenzaldehyde ) undergo fluorination via electrophilic substitution or metal-mediated reactions . For the target compound, the fluorine atoms likely participate in:

-

Electron-withdrawing effects : Enhancing ring deactivation for selective substitution.

-

Stability in acidic/basic conditions : Fluorine’s high electronegativity may influence reaction kinetics.

Reduction of the Nitro Group

The nitro group can be reduced to an amine under specific conditions (e.g., catalytic hydrogenation or hydrazine). For example, nitrobenzaldehydes are reduced to aminobenzaldehydes using hydrogen gas and palladium catalysts . This reaction is critical for synthesizing amine derivatives:

Reaction Conditions

Impact :

Reduction alters the electronic environment, enabling subsequent reactions (e.g., amine alkylation or acylation).

Environmental Stability and Metabolism

While not directly studied, analogous nitroaromatic compounds (e.g., 2,3,5,6-tetrachloronitrobenzene ) show varied environmental stability. The bromine and fluorine substituents in the target compound may influence biodegradation pathways, such as hydrolysis or microbial metabolism .

Table 1: Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acetal formation | Ethylene glycol, p-TSA, toluene (60°C, 6h) | 46% | |

| Nitration | HNO₃, H₂SO₄ (0–5°C, controlled) | – | |

| Nitro group reduction | H₂, Pd/C, DCM (rt, 5h) | 46% |

Table 2: Structural Effects on Reactivity

| Functional Group | Role in Reactivity |

|---|---|

| Nitro (–NO₂) | Strongly deactivating, meta-directing |

| Bromine (–Br) | Ortho/para-directing (weakly deactivating) |

| Fluorine (–F) | Highly electronegative, ortho/para-directing |

| Aldehyde (–CHO) | Electrophilic, undergoes nucleophilic addition |

Scientific Research Applications

2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition due to its reactive functional groups.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-difluoro-3-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes or other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-5,6-difluoro-3-nitrobenzaldehyde with structurally related benzaldehyde derivatives and benzoic acids, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position and Reactivity :

- The nitro group at position 3 in the target compound distinguishes it from simpler halogenated benzaldehydes (e.g., 6-bromo-2,3-difluorobenzaldehyde), which lack nitro functionality. The nitro group strongly deactivates the aromatic ring, directing electrophilic attacks to specific positions and enabling unique reactivity in reduction or substitution reactions .

- Fluorine vs. Methoxy/Hydroxy Groups : Compared to 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde , the target compound’s fluorine atoms (vs. hydroxyl/methoxy groups) reduce hydrogen-bonding capacity and increase lipophilicity, making it more suitable for applications requiring membrane permeability (e.g., drug candidates).

However, the electron-withdrawing nature of fluorine enhances the aldehyde’s electrophilicity . Dibromo Derivatives (e.g., 2,3-dibromo-5,6-difluorobenzaldehyde) exhibit higher molecular weights and reduced solubility in polar solvents due to increased halogen content, limiting their utility in aqueous-phase reactions .

Functional Group Comparison :

- Benzoic Acid Derivatives (e.g., 2,5-dibromo-3,6-difluorobenzoic acid ) lack the aldehyde group but share halogen substitution patterns. These are more acidic due to the carboxylate group, favoring applications in coordination chemistry or as ligands.

Synthetic Utility: The target compound’s nitro group allows for facile reduction to an amine, enabling access to heterocycles like benzimidazoles. In contrast, non-nitro analogs (e.g., 2-bromo-4,6-difluorobenzaldehyde) are better suited for Suzuki-Miyaura couplings due to reduced electronic complexity .

Biological Activity

2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including nitration and halogenation processes. The synthesis typically involves starting materials that are readily available in organic synthesis.

Biological Activities

Antimicrobial Properties:

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzoxazole derivatives have shown broad-spectrum antimicrobial effects, suggesting that related compounds may possess similar properties .

Anticancer Activity:

Several studies have highlighted the cytotoxic effects of nitro-substituted benzaldehydes against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated potent activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

Antiviral Activity:

In vitro studies have evaluated the antiviral potential of related compounds against viruses such as human cytomegalovirus (hCMV). These studies typically assess the half-maximal inhibitory concentration (IC50) values to determine efficacy .

Table 1: Biological Activity Summary

| Activity Type | Model System | IC50/CC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Varies by strain | |

| Cytotoxic | MCF-7 (Breast Cancer) | IC50 = 25.3 ± 4.6 nM | |

| Antiviral | MRC-5 cells | IC50 = 16.5 μM |

Study on Anticancer Activity

A study by Layek et al. investigated the cytotoxicity of various nitro-substituted benzaldehyde derivatives. They found that compounds with a nitro group at specific positions exhibited enhanced activity against cancer cell lines. The study utilized a range of concentrations to determine the IC50 values, indicating the potency of these compounds in inhibiting cell proliferation .

The biological activity of this compound may be attributed to its ability to interact with biological receptors and enzymes involved in critical cellular functions. The presence of halogen and nitro groups enhances its reactivity and potential to form covalent bonds with target biomolecules.

Q & A

Q. Q1. What are the established synthetic routes for 2-bromo-5,6-difluoro-3-nitrobenzaldehyde, and how is structural confirmation performed?

Answer: The synthesis typically involves sequential halogenation, nitration, and aldehyde functionalization. A common approach is:

Halogenation: Bromine and fluorine groups are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

Nitration: Controlled nitration at the meta position relative to the aldehyde group, using HNO₃/H₂SO₄ under low temperatures (0–5°C).

Aldehyde Formation: Oxidation of a methyl group or formylation via Vilsmeier-Haack reaction .

Structural confirmation requires:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine-induced splitting in aromatic regions).

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (C₇H₃BrF₂NO₃; ~220.99 g/mol) .

- XLogP3 Analysis: Predict lipophilicity (XLogP3 ~2.3) to validate physicochemical properties .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields for nitro group introduction in polyhalogenated benzaldehydes?

Answer: Key factors include:

- Temperature Control: Nitration at <10°C minimizes side reactions (e.g., over-nitration) .

- Solvent Selection: Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Catalysis: Lewis acids (e.g., FeCl₃) enhance regioselectivity for nitro placement .

- Substituent Effects: Electron-withdrawing groups (e.g., Br, F) direct nitration to specific positions. Computational modeling (DFT) can predict reactive sites .

Physicochemical Properties and Stability

Q. Q3. What are the critical stability considerations for storing this compound?

Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation of the nitro and aldehyde groups.

- Temperature: Stable at RT short-term; long-term storage at –20°C in inert atmospheres (N₂/Ar) .

- Moisture: Hygroscopic aldehydes require desiccants (e.g., silica gel) to avoid hydrolysis .

Reactivity and Functional Group Transformations

Q. Q4. How does the nitro group influence reactivity in cross-coupling reactions?

Answer: The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for:

- Nucleophilic Aromatic Substitution (SNAr): Fluorine or bromine displacement by amines/thiols under basic conditions.

- Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further functionalization (e.g., amide coupling) .

- Suzuki-Miyaura Coupling: Bromine facilitates cross-coupling with boronic acids, but nitro groups may require protection to avoid side reactions .

Analytical Method Development

Q. Q5. Which analytical methods are recommended for quantifying trace impurities in this compound?

Answer:

- HPLC-PDA/UV: Reverse-phase C18 columns with acetonitrile/water gradients; monitor at λ = 254 nm (aromatic absorption).

- GC-MS: For volatile byproducts (e.g., dehalogenated derivatives).

- Ion Chromatography: Detects inorganic impurities (e.g., residual HNO₃) .

Advanced Applications in Medicinal Chemistry

Q. Q6. How does the substitution pattern of this compound compare to analogs in drug discovery?

Answer: The 2-bromo-5,6-difluoro-3-nitro motif is a versatile pharmacophore:

- Antimicrobial Agents: Fluorine enhances membrane permeability; nitro groups target nitroreductases in bacterial pathways.

- Kinase Inhibitors: Bromine serves as a halogen bond donor in ATP-binding pockets. Comparative studies with 3-bromo-5-(trifluoromethyl)benzaldehyde show altered selectivity profiles due to trifluoromethyl vs. nitro electronic effects .

Addressing Contradictory Reactivity Data

Q. Q7. How to resolve discrepancies in reported reactivity of nitro-substituted benzaldehydes?

Answer: Contradictions often arise from:

- Solvent Polarity: Polar solvents stabilize charge-separated intermediates, altering reaction pathways.

- Steric Effects: Ortho-substituents (e.g., Br, F) hinder nucleophilic attack. Re-evaluate reaction conditions (e.g., switch from DMF to THF) and confirm substituent positions via NOESY NMR .

Safety and Handling Protocols

Q. Q8. What safety measures are critical when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of nitro group-derived fumes.

- Spill Management: Neutralize with sodium bicarbonate; absorb with vermiculite .

Advanced Purification Techniques

Q. Q9. Which chromatographic methods are optimal for purifying this compound?

Answer:

- Flash Chromatography: Silica gel with hexane/ethyl acetate (4:1) gradients.

- Recrystallization: Use ethanol/water mixtures; monitor crystal formation via hot-stage microscopy .

Computational Modeling for Reactivity Prediction

Q. Q10. How can DFT calculations guide synthetic planning for derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.